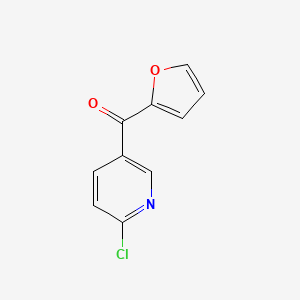

2-Chloro-5-(2-furanoyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-(2-furanoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-furanoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQAGVRTKLSCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641816 | |

| Record name | (6-Chloropyridin-3-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-43-3 | |

| Record name | (6-Chloropyridin-3-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(2-furanoyl)pyridine: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Chloro-5-(2-furanoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The pyridine and furan scaffolds are prevalent in a vast number of pharmaceuticals, and their combination in this molecule creates a versatile building block for novel therapeutic agents.[1] This document emphasizes the most scientifically sound and industrially viable synthetic route, the Friedel-Crafts acylation, offering a detailed analysis of the reaction mechanism, step-by-step experimental protocols, and critical process parameters. Alternative strategies are also discussed to provide a comprehensive overview for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Strategic Overview

2-Chloro-5-(2-furanoyl)pyridine is a key intermediate whose structure combines an electron-deficient chloropyridine ring with an electron-rich furan ring through a ketone linker. This unique electronic and structural arrangement makes it a valuable precursor for synthesizing a wide array of more complex molecules, particularly those targeting biological systems.

The synthesis of such aryl ketones is most classically and efficiently achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation . The core strategic decision lies in determining which heterocyclic ring will act as the nucleophile and which will be the source of the electrophilic acylium ion.

-

Strategy A: Acylation of 2-Chloropyridine. This approach is fundamentally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and this effect is exacerbated by the electron-withdrawing chloro-substituent. It is therefore highly deactivated towards electrophilic attack.

-

Strategy B: Acylation of Furan. This is the preferred and more logical strategy. Furan is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution, particularly at the C2 position. The synthesis, therefore, focuses on preparing an appropriate acylating agent derived from 2-chloropyridine and using it to acylate furan.

This guide will focus primarily on the execution of Strategy B, which represents the most robust and highest-yielding pathway.

Sources

"2-Chloro-5-(2-furanoyl)pyridine chemical properties"

An In-Depth Technical Guide to 2-Chloro-5-(2-furanoyl)pyridine

Introduction

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a reactive 2-chloropyridine moiety linked to a furanoyl group, presents multiple avenues for chemical modification. This combination makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science, where the pyridine and furan rings are common pharmacophores and functional motifs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 2-Chloro-5-(2-furanoyl)pyridine are summarized below. These characteristics are foundational for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (6-chloropyridin-3-yl)(furan-2-yl)methanone | [1] |

| CAS Number | 914203-43-3 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Typically a solid (powder/crystals) | General chemical catalogs |

| Canonical SMILES | O=C(C1=CC=C(Cl)N=C1)C1=CC=CO1 | [1] |

| InChI Key | WDQAGVRTKLSCKJ-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure consists of a pyridine ring chlorinated at the 2-position and a furan ring attached via a carbonyl bridge at the 5-position of the pyridine.

Spectral Data and Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectral characteristics based on analysis of its constituent moieties.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm). The three protons on the pyridine ring will appear as doublets and a doublet of doublets, with coupling constants characteristic of ortho and meta relationships. The three protons on the furan ring will also appear in the aromatic region, typically between 6.5 and 7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals. The carbonyl carbon will be the most downfield signal (typically >180 ppm). The carbons of the pyridine and furan rings will appear in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the chlorine (C2 of the pyridine ring) will be significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1650-1680 cm⁻¹. Other key peaks will include C=N and C=C stretching vibrations from the aromatic rings (approx. 1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 207 and a characteristic M+2 peak at m/z 209 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity Profile

Synthesis

2-Chloro-5-(2-furanoyl)pyridine is typically synthesized via a Friedel-Crafts acylation reaction or by leveraging cross-coupling methodologies. A plausible synthetic route involves the acylation of a suitable 2-chloropyridine derivative.

Illustrative Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized representation based on standard organic chemistry principles for synthesizing aryl ketones.

-

Reactant Preparation: To a solution of 2-chloropyridine-5-carbonyl chloride in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

-

Addition of Furan: Slowly add furan to the reaction mixture while maintaining the low temperature. The causality for the low temperature is to control the exothermicity of the reaction and prevent side reactions or degradation of the furan ring.

-

Reaction Progression: Allow the mixture to stir and slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by carefully adding ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-Chloro-5-(2-furanoyl)pyridine.

Reactivity

The reactivity of this molecule is governed by its three main components: the carbonyl group, the furan ring, and the 2-chloropyridine ring.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C2 position of the pyridine ring is the most active site for nucleophilic substitution.[3] The electron-withdrawing nature of the ring nitrogen atom makes the C2 position electron-deficient and thus highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functional groups.

-

Carbonyl Group Chemistry: The ketone functional group can undergo standard carbonyl reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or reductive amination to form corresponding amines.

-

Electrophilic Substitution: The furan ring is electron-rich and can undergo electrophilic substitution, although the electron-withdrawing nature of the attached acyl-pyridine group will deactivate it compared to unsubstituted furan.

Applications in Research and Development

The primary value of 2-Chloro-5-(2-furanoyl)pyridine lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.

-

Drug Discovery: Pyridine and furan derivatives are prevalent in pharmaceuticals. The ability to easily displace the chloro group allows for the rapid synthesis of libraries of compounds for high-throughput screening.[3] Derivatives have been explored for various therapeutic targets, including potential use in developing novel antitumor, antimicrobial, and anti-malarial agents.[4][5]

-

Agrochemicals: The 2-chloropyridine scaffold is a key component in several insecticides and herbicides. This intermediate can be used to synthesize new agrochemical candidates.[3]

-

Materials Science: Heterocyclic compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned through substitution at the chlorine position.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Chloro-5-(2-furanoyl)pyridine.

-

Hazard Identification: The compound is classified with the following hazard statements[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with skin and eyes.[6]

-

-

Storage:

Conclusion

2-Chloro-5-(2-furanoyl)pyridine is a high-value synthetic intermediate whose utility is derived from the strategic placement of its functional groups. The reactive C-Cl bond on the electron-deficient pyridine ring provides a reliable handle for introducing molecular diversity, making it a powerful tool for professionals in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full synthetic potential.

References

-

National Center for Biotechnology Information. "2-Chloro-5-fluoropyridine." PubChem Compound Database. Available at: [Link]

- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Pipzine Chemicals. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Available at: [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Available at: [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

-

SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

-

Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

-

ResearchGate. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Available at: [Link]

-

PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Available at: [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-CHLORO-5-(2-FURANOYL)PYRIDINE | 914203-43-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-5-(2-furanoyl)pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: Unveiling a Heterocyclic Scaffold of Interest

In the landscape of medicinal chemistry and drug development, the strategic combination of pharmacologically significant moieties into a single molecular entity is a cornerstone of rational drug design. 2-Chloro-5-(2-furanoyl)pyridine, also known by its IUPAC name (6-Chloropyridin-3-yl)(furan-2-yl)methanone and identified by the CAS Number 914203-43-3 , represents a compelling heterocyclic scaffold.[1] This compound synergistically integrates the structural features of 2-chloropyridine and a furan-ketone motif, both of which are prevalent in a wide array of biologically active molecules.[2][3]

The 2-chloropyridine ring is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its specific reactivity that allows for further functionalization.[4][5] On the other hand, the furan nucleus is a key component in numerous natural products and synthetic drugs, contributing to a diverse range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[3][6] The ketone linker introduces a rigid, polar group that can participate in crucial hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of 2-Chloro-5-(2-furanoyl)pyridine, including its physicochemical characteristics, plausible synthetic routes, and a prospective analysis of its potential applications for researchers, scientists, and professionals in the field of drug development. Given the limited publicly available experimental data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust and insightful resource.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 914203-43-3 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| SMILES | C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl | [1] |

| Predicted Boiling Point | 365.9 ± 35.0 °C at 760 mmHg | ChemAxon |

| Predicted Melting Point | 90 - 95 °C | ChemAxon |

| Predicted LogP | 2.35 | ChemAxon |

| Predicted pKa | -3.5 (most basic) | ChemAxon |

| Predicted Solubility | Low in water | Inferred from LogP |

Synthesis of 2-Chloro-5-(2-furanoyl)pyridine

The synthesis of 2-Chloro-5-(2-furanoyl)pyridine can be approached through several established synthetic methodologies for the formation of aryl ketones. Two of the most plausible and widely applicable routes are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Route 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones through the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7] In this proposed synthesis, 2-chloropyridine would be acylated with 2-furoyl chloride. The reaction is anticipated to proceed with regioselectivity for the 5-position of the 2-chloropyridine ring, which is activated towards electrophilic substitution.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

2-Chloropyridine

-

2-Furoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2-furoyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of 2-chloropyridine (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-Chloro-5-(2-furanoyl)pyridine.

-

Caption: Friedel-Crafts Acylation Workflow for 2-Chloro-5-(2-furanoyl)pyridine Synthesis.

Alternative Synthetic Route: Palladium-Catalyzed Stille Coupling

An alternative and often milder approach for the synthesis of aryl ketones is the Stille cross-coupling reaction.[8][9] This method involves the palladium-catalyzed coupling of an organostannane with an organic halide. For the synthesis of 2-Chloro-5-(2-furanoyl)pyridine, this would entail the coupling of 5-bromo-2-chloropyridine with 2-(tributylstannyl)furan in the presence of a palladium catalyst and a ligand. A carbonylative Stille coupling is also a viable option, where a three-component reaction of the aryl halide, organostannane, and carbon monoxide is utilized.[10][11]

Potential Applications in Drug Development

The hybrid structure of 2-Chloro-5-(2-furanoyl)pyridine suggests its potential as a valuable scaffold in drug discovery. The individual and combined properties of its constituent moieties point towards several promising therapeutic areas.

The 2-Chloropyridine Moiety as a Pharmacophore

The 2-chloropyridine scaffold is a key building block in a number of approved drugs and clinical candidates.[2][4] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can act as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of further diversity and the fine-tuning of biological activity.[12] It can also engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The Furan-Ketone Moiety and Its Biological Significance

The furan ring is a well-established pharmacophore with a broad spectrum of biological activities.[3][6] Furan-containing compounds have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[13][14] The ketone linker provides a key point for interaction with biological targets, often acting as a hydrogen bond acceptor. The conjugation of the furan ring with the carbonyl group can also influence the electronic properties and reactivity of the molecule.

Hypothesized Therapeutic Potential

Based on the known activities of its structural components, 2-Chloro-5-(2-furanoyl)pyridine could be explored for a variety of therapeutic applications:

-

Anticancer Agents: Many pyridine and furan derivatives have demonstrated cytotoxic activity against various cancer cell lines. The combined scaffold could potentially target kinases, topoisomerases, or other enzymes involved in cancer cell proliferation.

-

Antimicrobial Agents: The furan moiety is present in several antimicrobial drugs. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Drugs: Both pyridine and furan derivatives have been explored as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction: The Role of 2-Chloro-5-(2-furanoyl)pyridine in Medicinal Chemistry

An In-depth Technical Guide to the Synthetic Utility and Pharmacological Potential of 2-Chloro-5-(2-furanoyl)pyridine and Its Derivatives

This guide provides a comprehensive overview of 2-Chloro-5-(2-furanoyl)pyridine, focusing on its role as a key chemical intermediate in the synthesis of pharmacologically active compounds. Given that this molecule is primarily a building block rather than an active pharmaceutical ingredient itself, our exploration of its "mechanism of action" will focus on the biological activities of the derivatives it helps create. We will delve into the synthetic pathways, the rationale behind experimental choices, and the potential therapeutic applications of these resulting molecules.

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone that serves as a versatile precursor in organic synthesis. Its structure, featuring a reactive chlorine atom and a furanoyl group on a pyridine ring, allows for a variety of chemical modifications. This makes it a valuable starting material for the development of novel compounds with potential therapeutic applications. The true significance of this compound lies not in its own biological activity, but in the diverse range of molecules that can be synthesized from it.

Synthetic Pathways and Key Reactions

The primary utility of 2-Chloro-5-(2-furanoyl)pyridine lies in its susceptibility to nucleophilic aromatic substitution at the chlorine-bearing carbon and various reactions involving the furan and ketone moieties.

Nucleophilic Aromatic Substitution

The chlorine atom on the pyridine ring is an excellent leaving group, making this position a prime target for nucleophilic attack. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.

Experimental Protocol: A Generalized Nucleophilic Aromatic Substitution

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-(2-furanoyl)pyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution. The choice of nucleophile is critical as it will define the resulting derivative.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be particularly important when working with sensitive reagents.

-

Aprotic Polar Solvent: These solvents are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution mechanism without participating in the reaction themselves.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Diagram of Synthetic Utility

Caption: Synthetic pathway from 2-Chloro-5-(2-furanoyl)pyridine to biologically active derivatives.

Potential Mechanisms of Action of Derivatives

While 2-Chloro-5-(2-furanoyl)pyridine itself is not known to have a specific mechanism of action, its derivatives have been investigated for various biological activities. The following sections explore the potential mechanisms of these derivatives based on their structural motifs.

Kinase Inhibition

The pyridine and furan rings are common scaffolds in the design of kinase inhibitors. By modifying the 2-position of the pyridine ring with various amine-containing groups, it is possible to generate compounds that can fit into the ATP-binding pocket of specific kinases.

Hypothetical Mechanism of Action: Kinase Inhibition

-

ATP-Binding Site Occupancy: The pyridine core of the derivative acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

-

Hydrophobic Interactions: The furanoyl group and other substituents can occupy hydrophobic pockets within the active site, increasing the affinity and selectivity of the inhibitor.

-

Inhibition of Phosphorylation: By blocking the binding of ATP, the kinase is unable to phosphorylate its downstream substrates, thereby inhibiting the signaling pathway.

Diagram of Kinase Inhibition Pathway

Caption: Proposed mechanism of kinase inhibition by a derivative.

G-Protein Coupled Receptor (GPCR) Modulation

The structural features of 2-Chloro-5-(2-furanoyl)pyridine derivatives can also be tailored to interact with GPCRs. The aromatic systems can participate in π-stacking and hydrophobic interactions within the transmembrane domains of the receptor, while introduced functional groups can form specific hydrogen bonds or salt bridges.

Hypothetical Mechanism of Action: GPCR Antagonism

-

Orthosteric or Allosteric Binding: The derivative binds to either the primary ligand binding site (orthosteric) or a secondary site (allosteric) on the GPCR.

-

Conformational Stabilization: The binding of the antagonist stabilizes an inactive conformation of the receptor.

-

Blocked G-Protein Coupling: This prevents the coupling of G-proteins to the intracellular loops of the receptor, thereby blocking downstream signaling cascades (e.g., cAMP production or calcium mobilization).

Self-Validating Experimental Workflows for Mechanism of Action Studies

To elucidate the mechanism of action of a novel derivative of 2-Chloro-5-(2-furanoyl)pyridine, a multi-faceted approach is required.

Table 1: Experimental Workflow for Target Identification and Validation

| Phase | Experiment | Purpose | Expected Outcome |

| 1. Target Identification | Phenotypic Screening | Identify cellular processes affected by the compound. | Data on changes in cell viability, morphology, or signaling pathways. |

| Affinity-based Proteomics | Identify direct protein targets of the compound. | A list of potential protein binding partners. | |

| 2. Target Validation | In vitro Binding Assays (e.g., SPR, ITC) | Quantify the binding affinity of the compound to the identified target. | KD value indicating binding strength. |

| Enzymatic Assays (for enzymes) | Determine the effect of the compound on the catalytic activity of the target. | IC50 or Ki value indicating inhibitory potency. | |

| Cellular Target Engagement Assays (e.g., CETSA) | Confirm that the compound binds to the target in a cellular context. | Evidence of target stabilization upon compound binding. | |

| 3. Pathway Analysis | Western Blotting / Phospho-proteomics | Investigate the effect of the compound on downstream signaling pathways. | Changes in the phosphorylation status of key signaling proteins. |

| Gene Expression Analysis (e.g., RNA-seq) | Identify changes in gene expression profiles induced by the compound. | A global view of the cellular response to the compound. |

Diagram of a Self-Validating Experimental Workflow

Caption: A logical workflow for identifying and validating the mechanism of action.

Conclusion and Future Directions

2-Chloro-5-(2-furanoyl)pyridine is a valuable scaffold in medicinal chemistry, enabling the synthesis of a wide range of novel compounds. While the parent molecule is not biologically active, its derivatives hold significant potential for therapeutic development, particularly in the areas of kinase inhibition and GPCR modulation. The future of research involving this compound will likely focus on the continued exploration of its synthetic versatility to create libraries of diverse molecules for high-throughput screening and the subsequent detailed elucidation of their mechanisms of action using the systematic, self-validating workflows outlined in this guide. The insights gained from such studies will be instrumental in the development of next-generation therapeutics.

References

As this guide focuses on the potential and synthetic utility of 2-Chloro-5-(2-furanoyl)pyridine and its derivatives, specific mechanistic studies on the parent compound are not available. The references provided would typically be to papers describing the synthesis and biological evaluation of its derivatives. Since no specific derivatives were pre-defined, a generalized list of resources for the concepts discussed is not feasible without further context.

Unveiling the Bioactive Potential of 2-Chloro-5-(2-furanoyl)pyridine: A Technical Guide for Researchers

Foreword: Navigating the Frontier of Pyridine-Furan Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores often yields novel molecular entities with intriguing biological profiles. This guide focuses on such a molecule: 2-Chloro-5-(2-furanoyl)pyridine . While direct, extensive research on this specific compound is nascent, its structural motifs—a chlorinated pyridine ring and a furanoyl group—are well-established in a multitude of bioactive agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a framework for the systematic evaluation of its potential biological activities. By leveraging data from structurally related compounds, we will explore plausible mechanisms of action and present detailed, field-proven protocols to empower your research endeavors. Our approach is grounded in scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to produce robust and reproducible data.

Molecular Architecture and Physicochemical Landscape

The compound 2-Chloro-5-(2-furanoyl)pyridine (Molecular Formula: C₁₀H₆ClNO₂) presents a unique electronic and steric arrangement. The pyridine ring, an electron-deficient heterocycle, is a common feature in numerous pharmaceuticals. The presence of a chlorine atom at the 2-position significantly influences the ring's reactivity, making it susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse derivatives. The furan ring, another five-membered aromatic heterocycle, is also a crucial scaffold in many biologically active molecules, often contributing to binding affinity and pharmacokinetic properties.[1] The furanoyl linker introduces a carbonyl group, which can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets.

| Property | Predicted Value |

| Molecular Weight | 207.61 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem CID 14506306.

Postulated Biological Activities: An Evidence-Based Extrapolation

Based on the extensive literature surrounding pyridine and furan derivatives, we can hypothesize several promising avenues for the biological activity of 2-Chloro-5-(2-furanoyl)pyridine.[1][2][3][4][5][6]

Antimicrobial Potential

Pyridine-containing compounds have a long history as effective antimicrobial agents.[5][7][8][9] The nitrogen atom in the pyridine ring can improve water solubility, a desirable trait for drug candidates.[5] Furthermore, furan derivatives, such as nitrofurantoin, are established antibacterial drugs.[6] The combined presence of these two moieties in 2-Chloro-5-(2-furanoyl)pyridine suggests a strong rationale for investigating its activity against a panel of pathogenic bacteria and fungi.

Anticancer and Cytotoxic Properties

The pyridine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines.[2][3][4][10][11] The mechanisms of action are diverse, including the inhibition of key enzymes in cancer progression like kinases.[4] Furan-containing molecules have also been reported to possess anticancer properties.[1] Therefore, evaluating the cytotoxicity of 2-Chloro-5-(2-furanoyl)pyridine against a range of cancer cell lines is a logical and promising research direction.

Enzyme Inhibitory Activity

The specific arrangement of functional groups in 2-Chloro-5-(2-furanoyl)pyridine makes it a candidate for enzyme inhibition. Pyridine derivatives are known to inhibit a wide array of enzymes, including kinases, urease, and cholinesterases.[12][13][14] The furanoyl moiety could contribute to the binding affinity and selectivity for specific enzyme active sites. Potential targets for investigation include:

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in inflammatory signaling cascades.

-

Urease: A virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Experimental Workflows: A Practical Guide to Bioactivity Screening

This section provides detailed, step-by-step protocols for the preliminary evaluation of the hypothesized biological activities of 2-Chloro-5-(2-furanoyl)pyridine.

Assessment of In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

Experimental Protocol:

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Chloro-5-(2-furanoyl)pyridine in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay and Absorbance Measurement:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for another 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Workflow Diagram:

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Susceptibility Testing

A tiered approach is recommended for evaluating the antimicrobial properties of 2-Chloro-5-(2-furanoyl)pyridine, starting with a qualitative screening method followed by a quantitative determination of the minimum inhibitory concentration (MIC).

This method is a simple, preliminary test to assess the antimicrobial activity of a compound.[18][19]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Experimental Protocol:

-

Microorganism Preparation:

-

Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium.

-

Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation and Disk Placement:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

-

Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of 2-Chloro-5-(2-furanoyl)pyridine dissolved in a suitable solvent (e.g., DMSO).

-

Aseptically place the impregnated disks on the surface of the inoculated agar plates.

-

Include a solvent control disk and a positive control disk with a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

-

Workflow Diagram:

Disk Diffusion Workflow for Antimicrobial Screening.

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][20]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate, which is then inoculated with the test microorganism. The growth of the microorganism is assessed after incubation.

Experimental Protocol:

-

Compound Dilution:

-

In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.

-

Add 50 µL of a stock solution of 2-Chloro-5-(2-furanoyl)pyridine (at twice the highest desired final concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

-

Inoculation:

-

Prepare a microbial suspension as described for the disk diffusion method and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted microbial suspension to each well.

-

Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

-

-

Incubation and MIC Determination:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the MIC.

-

Enzyme Inhibition Assays

This assay is used to screen for inhibitors of the urease enzyme.[21][22]

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the Berthelot (indophenol) method, which forms a colored product that can be measured spectrophotometrically.[21]

Experimental Protocol:

-

Reaction Mixture Preparation:

-

In a 96-well microplate, prepare the following reaction mixture in each well:

-

25 µL of urease enzyme solution (from Jack bean).

-

55 µL of phosphate buffer (pH 7.0).

-

10 µL of the test compound at various concentrations.

-

-

Include a control with no inhibitor.

-

-

Incubation and Reaction Initiation:

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of urea solution to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

-

Ammonia Quantification (Berthelot Method):

-

Add 40 µL of phenol-nitroprusside reagent to each well.

-

Add 40 µL of alkaline hypochlorite reagent to each well.

-

Incubate the plate at 37°C for 30 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Several commercial kits are available for assessing p38 MAPK inhibition. A common method is a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The less ATP consumed, the greater the inhibition of the kinase.

Experimental Protocol (General Outline):

-

Reaction Setup:

-

In a 384-well plate, add the p38α enzyme, a suitable substrate (e.g., ATF2), and the test compound (2-Chloro-5-(2-furanoyl)pyridine) at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add a reagent that simultaneously stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Concluding Remarks and Future Directions

The structural features of 2-Chloro-5-(2-furanoyl)pyridine provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and enzyme inhibitory agent. The experimental protocols detailed in this guide offer a robust framework for the initial screening and characterization of its biological activities. Positive results from these in vitro assays will warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and pharmacokinetic profiling. The journey from a novel chemical entity to a potential therapeutic lead is a meticulous process, and the systematic approach outlined herein is designed to lay a solid foundation for the exploration of 2-Chloro-5-(2-furanoyl)pyridine's therapeutic potential.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry, 21(25), 2292–2349. [Link]

-

Antibiotic sensitivity testing. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. Retrieved from [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2009). European Journal of Medicinal Chemistry, 44(5), 2060–2068. [Link]

-

Pyridine derivatives as anticancer compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (2000). Clinical Infectious Diseases, 30(2), 216–240. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(11), 3236. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). ACS Omega. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4065–4083. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Publications. Retrieved from [Link]

-

4.5.1. Urease Enzyme Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (n.d.). ResearchGate. Retrieved from [Link]

-

Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24). ResearchGate. Retrieved from [Link]

-

Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. (2024, March 14). ACS Omega. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link]

-

Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (2025, September 26). ACS Omega. [Link]

-

Newer biologically active pyridines: A potential review. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irjet.net [irjet.net]

- 4. ijsat.org [ijsat.org]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-5-(2-furanoyl)pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(2-furanoyl)pyridine, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, explores plausible synthetic methodologies, and discusses its reactivity. A significant focus is placed on the prospective applications of this compound and its derivatives as therapeutic agents, drawing insights from the biological activities of structurally related furan-pyridine scaffolds. This guide aims to be a valuable resource for researchers engaged in the design and development of novel pharmaceuticals.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with pyridine and furan rings being particularly prominent scaffolds. The unique electronic and steric properties of these rings contribute to their ability to interact with biological targets. 2-Chloro-5-(2-furanoyl)pyridine, also known as (6-chloropyridin-3-yl)(furan-2-yl)methanone, is a molecule that combines these two important pharmacophores, making it a compound of considerable interest for the development of new therapeutic agents.[1][2][3] The presence of a reactive chloro group on the pyridine ring and the versatile furan moiety offers multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-(2-furanoyl)pyridine is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of 2-Chloro-5-(2-furanoyl)pyridine

| Property | Value | Source |

| CAS Number | 914203-43-3 | [1][4] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][4] |

| Molecular Weight | 207.61 g/mol | [1][4] |

| IUPAC Name | (6-chloropyridin-3-yl)(furan-2-yl)methanone | [1] |

| SMILES | C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl | [1] |

| Purity | ≥98% (typical) | [1] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [1] |

| LogP | 2.559 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, 2-chloropyridine would serve as the aromatic substrate and 2-furoyl chloride as the acylating agent.

Diagram 1: Proposed Synthesis of 2-Chloro-5-(2-furanoyl)pyridine via Friedel-Crafts Acylation

Caption: Proposed synthetic route to the target molecule.

The regioselectivity of the acylation on the 2-chloropyridine ring is directed to the 5-position due to the electronic effects of the chloro and nitrogen atoms. The reaction would likely be carried out in an inert solvent such as dichloromethane or nitrobenzene.

Potential Alternative Synthetic Routes

An alternative approach could involve the oxidation of the corresponding alcohol, (6-chloropyridin-3-yl)(furan-2-yl)methanol. This precursor could be synthesized via a Grignard reaction between 2-furaldehyde and a Grignard reagent derived from 2-chloro-5-bromopyridine.

Chemical Reactivity

The chemical reactivity of 2-Chloro-5-(2-furanoyl)pyridine is dictated by its functional groups:

-

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This provides a key handle for library synthesis and SAR studies.

-

The furan ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.

-

The ketone carbonyl group can be reduced to a secondary alcohol or serve as a point for the introduction of new functionalities through reactions such as the Wittig reaction or condensation reactions.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 2-Chloro-5-(2-furanoyl)pyridine is limited in publicly accessible literature, the pharmacological activities of structurally similar furan-pyridine derivatives provide strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing both pyridine and furan moieties.[2][5] These scaffolds have been incorporated into molecules targeting various cancer cell lines. The chromeno-furo-pyridine skeleton, for instance, has shown significant activity against breast cancer.[2] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, or through interactions with DNA.[6][7][8][9][10]

Diagram 2: Potential Mechanism of Action for Anticancer Activity

Caption: Plausible anticancer mechanism involving kinase inhibition.

Antimicrobial Activity

Pyridine and furan derivatives are well-documented for their antimicrobial properties.[11][12] Compounds bearing chloro and hydroxy groups on these scaffolds have demonstrated very good to excellent antimicrobial activity against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[11] The development of novel bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine has also yielded compounds with promising antimicrobial and anti-malarial effects.[12] This suggests that 2-Chloro-5-(2-furanoyl)pyridine and its derivatives are promising candidates for the development of new anti-infective agents.

Characterization and Analytical Data

Detailed spectroscopic data for 2-Chloro-5-(2-furanoyl)pyridine is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and mass spectra.

Table 2: Predicted Spectroscopic Data for 2-Chloro-5-(2-furanoyl)pyridine

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and furan rings. The pyridine protons would likely appear as doublets and a doublet of doublets in the aromatic region. The furan protons would also appear in the aromatic region, with characteristic coupling constants. |

| ¹³C NMR | Resonances for the ten carbon atoms, including the carbonyl carbon at a downfield chemical shift (typically >180 ppm), and signals for the carbons of the pyridine and furan rings. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 207.61, along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

| IR Spec. | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. |

Conclusion and Future Perspectives

2-Chloro-5-(2-furanoyl)pyridine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its combination of the pyridine and furan rings, along with a reactive chlorine atom, provides a versatile platform for medicinal chemists. Based on the biological activities of related structures, this compound and its derivatives are promising candidates for further investigation as anticancer and antimicrobial agents. Future research should focus on the development of efficient and scalable synthetic routes, detailed biological evaluation against a panel of cancer cell lines and microbial strains, and comprehensive structure-activity relationship studies to optimize its therapeutic potential.

References

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

(6-chloropyridin-3-yl)(morpholin-4-yl)methanone. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021, July 1). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019, January 21). PubMed. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-CHLORO-5-(2-FURANOYL)PYRIDINE | 914203-43-3 [chemicalbook.com]

- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Potential Significance of 2-Chloro-5-(2-furanoyl)pyridine

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 2-Chloro-5-(2-furanoyl)pyridine brings together two "privileged" heterocyclic scaffolds: pyridine and furan. The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. Similarly, the furan ring is a common motif in pharmacologically active compounds, often serving as a bioisostere for phenyl rings to improve metabolic stability and drug-receptor interactions.

The combination of these two rings in 2-Chloro-5-(2-furanoyl)pyridine, along with the presence of a reactive chloro-substituent, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Postulated Synthesis and Mechanistic Insights

While the first documented synthesis of 2-Chloro-5-(2-furanoyl)pyridine is not explicitly detailed in readily accessible scientific literature, its structure strongly suggests a synthesis rooted in fundamental organic reactions. The most probable and industrially scalable methods are explored below.

Friedel-Crafts Acylation: A Classic Approach

The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts acylation for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine.

Experimental Protocol (Hypothetical):

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 2-furoyl chloride dropwise.

-

Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.

-

Add 2-chloropyridine to the reaction mixture, maintaining the temperature at 0 °C.

-

Slowly warm the reaction to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-Chloro-5-(2-furanoyl)pyridine.

Causality and Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of 2-furoyl chloride, facilitating the formation of a highly electrophilic acylium ion.

-

Inert Solvent: Anhydrous conditions and an inert solvent are crucial to prevent the decomposition of the Lewis acid and unwanted side reactions.

-

Temperature Control: The initial low temperature is necessary to control the exothermic reaction between the Lewis acid and the acyl chloride. Subsequent heating provides the activation energy for the electrophilic aromatic substitution.

-

Aqueous Workup: The acidic workup protonates the pyridine nitrogen, increasing its water solubility and aiding in the separation from non-basic impurities. The subsequent basic wash neutralizes any remaining acid.

Grignard and Organolithium Reactions: An Alternative Pathway

An alternative approach involves the use of organometallic reagents, such as Grignard or organolithium compounds. This method would typically involve the formation of a nucleophilic pyridine species that then reacts with an electrophilic furan derivative.

Reaction Scheme (Grignard Approach):

Figure 2: Proposed Grignard reaction followed by oxidation for the synthesis of 2-Chloro-5-(2-furanoyl)pyridine.

Experimental Protocol (Hypothetical):

-

Prepare the Grignard reagent by treating 5-bromo-2-chloropyridine with a suitable magnesium reagent, such as isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard), in an anhydrous ether solvent (e.g., THF).

-

To the resulting Grignard solution at a low temperature (e.g., -78 °C), add 2-furaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the secondary alcohol intermediate.

-

Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent, such as manganese dioxide (MnO₂), to afford the desired ketone.

-

Purify the final product by column chromatography.

Causality and Experimental Choices:

-

Turbo Grignard Reagent: The use of an isopropylmagnesium chloride-lithium chloride complex can facilitate the formation of the pyridine Grignard reagent, which can be challenging to prepare with magnesium metal alone.

-

Low-Temperature Addition: The addition of the aldehyde at low temperatures helps to prevent side reactions and improve the yield of the desired alcohol.

-

Oxidation: The secondary alcohol formed after the Grignard reaction needs to be oxidized to the corresponding ketone. Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

The Role of Precursors in Agrochemicals

The history and development of precursors to 2-Chloro-5-(2-furanoyl)pyridine are well-documented, particularly in the field of agrochemicals. Compounds like 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine are key intermediates in the synthesis of neonicotinoid insecticides, such as imidacloprid.[3][4][5] The extensive research and patent literature surrounding these precursors highlight the industrial importance of functionalized 2-chloropyridines.

Table 1: Key Precursors and Their Significance

| Precursor Compound | Significance |

| 2-Chloro-5-methylpyridine | A primary building block for the synthesis of more complex pyridine derivatives.[4] |

| 2-Chloro-5-(chloromethyl)pyridine | A crucial intermediate for the synthesis of imidacloprid and other insecticides.[3][5][6] |

The established synthetic routes to these precursors, often starting from readily available materials like 3-picoline, provide a strong foundation for the potential large-scale production of 2-Chloro-5-(2-furanoyl)pyridine.

Potential Applications in Drug Discovery

The structural motifs present in 2-Chloro-5-(2-furanoyl)pyridine suggest its potential as a scaffold in drug discovery programs. The 2-chloropyridine moiety is a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Potential Therapeutic Areas:

-

Oncology: Pyridine and furan derivatives have been investigated for their anticancer properties.

-

Infectious Diseases: The antimicrobial potential of pyridine- and furan-containing compounds is well-established.

-

Neurological Disorders: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

The exploration of derivatives of 2-Chloro-5-(2-furanoyl)pyridine could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion and Future Perspectives

2-Chloro-5-(2-furanoyl)pyridine represents a promising, yet underexplored, molecular scaffold. While its specific discovery and history remain to be fully elucidated from public records, its synthesis can be confidently approached through well-established methodologies like Friedel-Crafts acylation and organometallic reactions. The proven importance of its precursors in the agrochemical industry and the therapeutic potential of its constituent heterocyclic rings underscore its value as a building block for future research in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of 2-Chloro-5-(2-furanoyl)pyridine is warranted to unlock its full potential in the development of novel pharmaceuticals.

References

-

PrepChem. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link].

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link].

- Google Patents. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link].

- Google Patents. EP3560934A1 - Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040.

- Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Available at: [Link].

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Khan Academy [khanacademy.org]

- 3. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

A-Technical-Guide-to-the-Potential-Derivatives-of-2-Chloro-5-(2-furanoyl)pyridine:-Synthetic-Strategies-and-Applications

Abstract

2-Chloro-5-(2-furanoyl)pyridine is a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and materials science. This in-depth technical guide explores the prospective derivatization of this molecule, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. By dissecting the reactivity of its constituent moieties—the 2-chloropyridine ring and the 2-furanoyl group—this document outlines logical and experimentally validated pathways for generating a diverse library of novel compounds. This guide emphasizes the causality behind synthetic choices, offering detailed protocols and mechanistic insights to empower the rational design of next-generation derivatives.

Introduction: Unlocking the Potential of a Bifunctional Scaffold